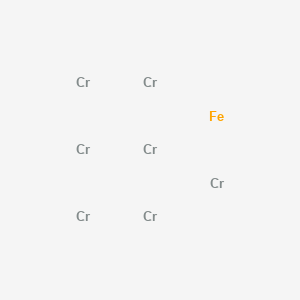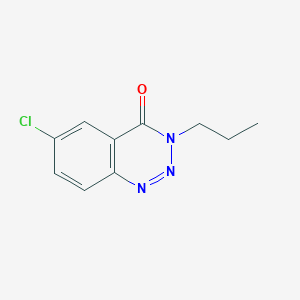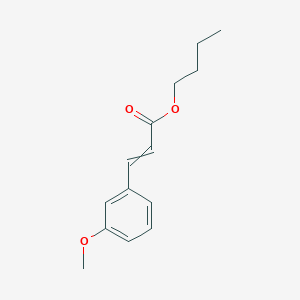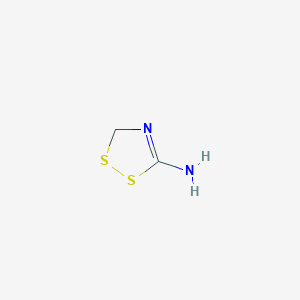
Chromium--iron (7/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–iron (7/1) is an alloy composed primarily of chromium and iron in a 7:1 ratio. This compound is known for its unique properties, including high corrosion resistance, hardness, and strength. Chromium–iron (7/1) is widely used in various industrial applications, particularly in the production of stainless steel and other specialized alloys.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (7/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed into a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) and high vacuum (2 to 6 Pa) for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Deoxygenation: Argon is injected into the vacuum melting furnace, and barium silica-strontium calcium ferroalloy is added for shallow deoxygenation.
Industrial Production Methods
Industrial production of chromium–iron (7/1) typically involves large-scale smelting and refining processes. The use of vacuum induction furnaces and high-temperature refining ensures the production of high-purity alloys with the desired properties.
Chemical Reactions Analysis
Types of Reactions
Chromium–iron (7/1) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Strong reducing agents like zinc or aluminum.
Substitution: Halogens such as chlorine, fluorine, bromine, and iodine at elevated temperatures.
Major Products
Oxidation: Chromium(III) oxide (Cr₂O₃)
Reduction: Chromium(II) compounds
Substitution: Chromium halides (e.g., CrCl₃, CrF₃)
Scientific Research Applications
Chromium–iron (7/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chromium–iron (7/1) primarily involves the formation of a stable chromium(III) oxide layer on the surface, which provides corrosion resistance. In biological systems, trivalent chromium (Cr³⁺) is proposed to enhance insulin function by interacting with insulin receptors and promoting glucose uptake .
Comparison with Similar Compounds
Chromium–iron (7/1) can be compared with other chromium-based alloys and compounds:
Chromium–nickel (7/1): Similar corrosion resistance but different mechanical properties due to the presence of nickel.
Chromium–cobalt (7/1): Higher wear resistance but less corrosion resistance compared to chromium–iron (7/1).
Chromium–manganese (7/1): Different oxidation states and reactivity, with manganese providing additional strength and hardness.
Conclusion
Chromium–iron (7/1) is a versatile alloy with significant industrial and scientific applications. Its unique properties, such as high corrosion resistance and strength, make it valuable in various fields, from metallurgy to medicine. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization and development.
Properties
CAS No. |
874299-55-5 |
|---|---|
Molecular Formula |
Cr7Fe |
Molecular Weight |
419.82 g/mol |
IUPAC Name |
chromium;iron |
InChI |
InChI=1S/7Cr.Fe |
InChI Key |
LAKIOIWMPHIYBT-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)




![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

